4-Bromo-1-(difluoromethoxy)-2-methoxybenzene
Overview
Description
4-Bromo-1-(difluoromethoxy)-2-methoxybenzene is an organic compound with the molecular formula C8H7BrF2O and a molecular weight of 237.04 g/mol. This compound is a halogenated benzene derivative, which makes it a valuable intermediate in various chemical reactions and applications. It is primarily used in research settings due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene typically involves the bromination of 1-(difluoromethoxy)-2-methoxybenzene. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the continuous flow bromination process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(difluoromethoxy)-2-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.
Scientific Research Applications
4-Bromo-1-(difluoromethoxy)-2-methoxybenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated benzene derivatives with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atom and the difluoromethoxy group play crucial roles in its reactivity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(difluoromethoxy)-2-methylbenzene: This compound is structurally similar but has a methyl group instead of a methoxy group.
4-Bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzene: This compound has an additional difluoromethyl group, which can influence its reactivity and applications.
4-Bromo-1-(difluoromethoxy)-2-fluorobenzene:
Uniqueness
4-Bromo-1-(difluoromethoxy)-2-methoxybenzene is unique due to the presence of both bromine and difluoromethoxy groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-1-(difluoromethoxy)-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c1-12-7-4-5(9)2-3-6(7)13-8(10)11/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPURZHJEIQLIKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095544-42-5 | |
Record name | 5-Bromo-2-(difluoromethoxy)anisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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